(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride
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Overview
Description
(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes amino, mercapto, and ester functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrochloride involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound may serve as a probe for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions can be exploited for imaging and diagnostic applications.
Medicine
In medicine, this compound has potential as a therapeutic agent due to its bioactive properties. It may be investigated for its effects on various biological pathways and its potential to treat diseases.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various formulations and products.
Mechanism of Action
The mechanism of action of (2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methionine Sulfone Derivatives: These compounds share the sulfone functional group and may exhibit similar chemical reactivity.
Amino Acid Esters: Compounds with esterified amino acids can have comparable properties and applications.
Phenylpropionyl Derivatives: These compounds contain the phenylpropionyl group, which can influence their biological activity.
Uniqueness
The uniqueness of (2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrochloride lies in its combination of functional groups, which allows for diverse chemical reactions and applications
Properties
IUPAC Name |
propan-2-yl 2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOKBMWPBDRDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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